KCNQ2 Potassium Channel Antagonism: Potency Benchmark Relative to Class Expectations
Methyl 2-phenylquinoline-4-carboxylate exhibits potent antagonist activity against the KCNQ2 potassium channel with an IC₅₀ of 70 nM in CHO cells [1]. This value is approximately 1.7‑fold more potent than its activity at the heteromeric KCNQ2/Q3 channel (IC₅₀ = 120 nM) [1], indicating measurable subtype selectivity within the same assay platform. For context, many quinoline-4-carboxylic acid derivatives targeting other enzymes (e.g., SIRT3, HDAC) typically display IC₅₀ values in the low micromolar to sub-micromolar range (0.53–5.06 μM for SIRT3 inhibitors [2]; 1.6–7.8 μM for HDAC inhibition [3]). While these data derive from distinct target classes (cross-study comparable evidence), they underscore that the compound achieves nanomolar potency at KCNQ2—a performance tier not uniformly attained by related scaffolds.
| Evidence Dimension | IC₅₀ (nM) for ion channel / enzyme inhibition |
|---|---|
| Target Compound Data | 70 nM (KCNQ2); 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | SIRT3 inhibitor derivatives: 530–5060 nM; HDAC inhibition: 1612–7760 nM |
| Quantified Difference | KCNQ2 IC₅₀ is 7.6‑fold to 72‑fold lower than reported SIRT3 inhibitor IC₅₀ values; 23‑fold lower than the most potent HDAC IC₅₀ reported. |
| Conditions | Automated patch clamp assay in CHO cells (KCNQ2/KCNQ2/Q3); enzyme inhibition assays for SIRT3/HDAC. |
Why This Matters
Nanomolar KCNQ2 antagonist activity distinguishes this compound as a valuable tool for ion channel research, where potency and subtype selectivity directly impact experimental signal-to-noise and physiological relevance.
- [1] BindingDB. (n.d.). BDBM50395464 (Methyl 2-phenylquinoline-4-carboxylate): KCNQ2 IC₅₀ = 70 nM; KCNQ2/Q3 IC₅₀ = 120 nM. BindingDB entry CHEMBL2164048. View Source
- [2] Wang, X., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for cancer differentiation therapy. IC₅₀ values: 0.53, 1.86, 5.06, and 2.88 μM. View Source
- [3] ChEMBL / TargetMine. (n.d.). ChEMBL:CHEMBL3673102: HDAC inhibition IC₅₀ = 1612 nM and 7760 nM. View Source
